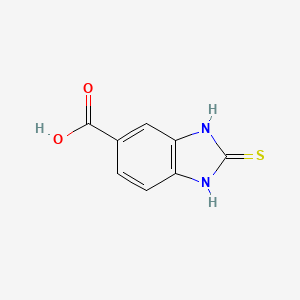

2-Mercapto-5-benzimidazolecarboxylic acid

説明

Overview of Benzimidazole (B57391) Derivatives in Chemical and Biological Sciences

Benzimidazole is a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. researchgate.netnih.gov This core structure is a vital pharmacophore in medicinal chemistry, leading to a wide array of derivatives with diverse pharmacological activities. ihmc.us The versatility of the benzimidazole scaffold allows for structural modifications that have produced compounds with applications ranging from therapeutic agents to materials science. researchgate.netrjlbpcs.com

In the biological sciences, benzimidazole derivatives are well-documented for their broad spectrum of activities. researchgate.netijarsct.co.in Many clinically used drugs are based on this heterocyclic system. ijarsct.co.in The range of biological effects includes:

Antimicrobial Properties : Effective against various strains of bacteria and fungi. nih.govihmc.us

Antiviral Activity : Exhibiting efficacy against viruses such as HIV. nih.govijarsct.co.in

Anticancer and Antitumor Activity : Showing cytotoxic effects against various cancer cell lines. ihmc.us

Anthelmintic Action : Used to treat parasitic worm infections.

Other Therapeutic Uses : Including roles as antihypertensives, anti-inflammatory agents, analgesics, and proton pump inhibitors. nih.govijarsct.co.innih.gov

Beyond medicine, benzimidazole derivatives have found applications in other scientific fields. Their unique chemical properties make them suitable for use in materials chemistry, as dyes and pigments, and in agricultural applications. rjlbpcs.com

| Field of Application | Specific Use of Benzimidazole Derivatives | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antiviral, Antifungal, Antihypertensive, Anti-inflammatory | researchgate.netrjlbpcs.comijarsct.co.in |

| Materials Science | Components in polymers and electronics | rjlbpcs.com |

| Agriculture | Pesticides and herbicides | rjlbpcs.comijarsct.co.in |

| Dyes and Pigments | Used in the manufacturing of various colorants | rjlbpcs.com |

Historical Context of 2-Mercapto-5-benzimidazolecarboxylic acid Research

While specific historical records detailing the initial discovery and research timeline for this compound are not extensively documented in readily available literature, its origins are intrinsically linked to the broader history of benzimidazole chemistry. The first synthesis of a benzimidazole compound was reported by Hoebrecker in 1872. researchgate.netrjlbpcs.com

The development of 2-mercaptobenzimidazole (B194830) derivatives, a subclass to which this compound belongs, stems from well-established synthetic methodologies. A foundational method for creating the 2-mercaptobenzimidazole core is the reaction of an o-phenylenediamine (B120857) with carbon disulfide. rdd.edu.iqnih.gov This reaction, often catalyzed by bases like potassium hydroxide (B78521), provides a direct route to the 2-thiol substituted benzimidazole ring system. researchgate.netgoogle.comresearchgate.net

Research into benzimidazole derivatives gained significant momentum in the 20th century. In the 1940s, the structural similarity of benzimidazoles to purines was noted, suggesting potential biological applications. ijarsct.co.in By the 1990s, various derivatives were being synthesized to explore their therapeutic potential, such as for antiulcer activity. ihmc.us The synthesis of specific derivatives like this compound would have been a logical progression in the exploration of this chemical space, aiming to combine the known properties of the 2-mercaptobenzimidazole core with the functionality of a carboxylic acid group.

Significance of this compound as a Bifunctional Compound

This compound is classified as a bifunctional compound due to the presence of two distinct and reactive functional groups on its benzimidazole scaffold: a thiol (-SH) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position. chemicalbook.comnih.govsigmaaldrich.com This dual functionality makes it a highly versatile building block in organic synthesis, allowing for selective reactions at either site. This enables the creation of a wide range of more complex molecules with tailored properties for various research applications.

The thiol group is a key feature of this compound and contributes significantly to its chemical reactivity. This group exists in a tautomeric equilibrium with its thione form (-N-C=S). rdd.edu.iq

The primary contributions of the thiol group include:

Nucleophilicity : The sulfur atom is a strong nucleophile, allowing the molecule to readily participate in alkylation and arylation reactions to form thioether derivatives. rdd.edu.iqresearchgate.net

Oxidation : The thiol group can be oxidized to form a disulfide bond, linking two benzimidazole units together. rdd.edu.iqresearchgate.net

Synthetic Intermediate : It serves as a crucial handle for synthesizing more complex heterocyclic systems. For example, it is a precursor in the synthesis of thiazolo[3,2-a]benzimidazoles. researchgate.net

Biological Activity Precursor : The thiol group is often a key component in the design of benzimidazole derivatives with potential biological activities, including antimicrobial and cytotoxic properties. researchgate.net

Key contributions of the carboxylic acid group are:

Acidity and Polarity : As an acidic functional group, it can increase the polarity of the molecule and its solubility in polar solvents. researchgate.net

Derivatization : The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, through standard condensation reactions. This allows for the attachment of different molecular fragments to the benzimidazole core.

Coordination Chemistry : The carboxylate anion (after deprotonation) can act as a ligand, coordinating to metal ions. This property is utilized in the synthesis of transition metal complexes, which have been investigated for their potential as antitumor agents.

| Functional Group | Key Properties and Reactivity | Significance in Research |

|---|---|---|

| Thiol (-SH) | Nucleophilic, Undergoes alkylation/arylation, Can be oxidized to disulfides | Key synthetic handle for creating derivatives and complex heterocycles with potential biological activity. rdd.edu.iqresearchgate.net |

| Carboxylic Acid (-COOH) | Acidic, Polar, Can be converted to esters/amides, Acts as a ligand for metals | Allows for derivatization to modify solubility and biological properties; used in creating metal complexes. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZVUIGGYMOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351557 | |

| Record name | 2-Mercapto-5-benzimidazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58089-25-1 | |

| Record name | 2-Mercapto-5-benzimidazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 2 Mercapto 5 Benzimidazolecarboxylic Acid

Ligand Properties and Metal Ion Interactions

2-Mercapto-5-benzimidazolecarboxylic acid is a bifunctional organic ligand, possessing both a thiol group (in its tautomeric thione form) and a carboxylic acid group attached to a benzimidazole (B57391) core. This unique structure allows for various modes of coordination with metal ions, acting as a versatile building block in the construction of complex supramolecular architectures. The presence of both soft (sulfur) and hard (oxygen) donor atoms, along with the nitrogen atoms of the imidazole (B134444) ring, enables it to bind to a range of metal centers with differing coordination preferences.

Role of Thiolate Bonding

The mercapto group, which exists in equilibrium with its thione tautomer, is a prominent site for metal coordination. Upon deprotonation, the resulting thiolate is a soft donor and exhibits a strong affinity for soft metal ions. This interaction is crucial in the formation of stable complexes with various transition metals. The sulfur atom can act as a monodentate ligand, directly bonding to the metal center. Furthermore, it can also function as a bridging ligand, linking two or more metal centers to form polynuclear complexes. The strength and nature of the metal-sulfur bond are fundamental to the stability and reactivity of the resulting coordination compounds.

Role of Carboxylic Acid Moieties

The carboxylic acid group introduces another dimension to the coordination capabilities of this compound. This moiety can coordinate to metal ions in several ways. As a hard donor, the carboxylate group preferentially binds to hard or borderline metal ions. Common coordination modes include monodentate, where only one oxygen atom binds to the metal, and bidentate, where both oxygen atoms chelate the metal ion. Additionally, the carboxylate group can act as a bridging ligand, connecting adjacent metal centers and facilitating the formation of one-, two-, or three-dimensional coordination polymers. The versatility of the carboxylic acid functionality plays a significant role in determining the dimensionality and topology of the resulting metal-organic frameworks.

Coordination with Transition Metals

The dual functionality of this compound makes it an intriguing ligand for a variety of transition metals. The following sections explore its coordination behavior with gold, platinum, and rhodium.

Platinum(II), with its d8 electron configuration, predominantly forms square planar complexes. Research on the coordination of the related ligand, 2-mercaptobenzimidazole (B194830), with platinum(II) has demonstrated that coordination occurs exclusively through the sulfur atom. In these complexes, the ligand is present in its thione form, and the platinum center is surrounded by four sulfur atoms from four separate ligand molecules. This strong Pt-S bond is a defining feature of these complexes.

Based on this precedent, it is highly probable that this compound also coordinates to platinum(II) via its sulfur atom. The role of the carboxylic acid group in such complexes remains to be fully elucidated. It could potentially remain as a non-coordinating spectator group, influencing the solubility and intermolecular interactions of the complex, or it could participate in coordination, especially if the reaction conditions are tailored to favor its involvement.

| Metal Ion | Typical Coordination Geometry | Likely Primary Bonding Site |

| Platinum(II) | Square Planar | Thiolate (Sulfur) |

Detailed research on the coordination chemistry of this compound with rhodium is scarce in the current scientific literature. However, the known chemistry of rhodium provides a basis for predicting potential interactions. Rhodium can exist in various oxidation states, with Rh(I) and Rh(III) being particularly common in coordination chemistry. Rhodium(I) complexes are often square planar, while Rh(III) complexes are typically octahedral.

Given rhodium's affinity for both sulfur and oxygen donor ligands, it is conceivable that this compound could act as a bidentate ligand, coordinating to the rhodium center through both the thiolate and a carboxylate oxygen atom. Alternatively, it could form bridged structures. General studies on rhodium carboxylates show that these moieties can act as bridging ligands to form dinuclear "paddlewheel" structures. Furthermore, rhodium's catalytic activity is often associated with its interaction with sulfur-containing ligands. Therefore, the formation of rhodium complexes with this compound is a promising area for future investigation.

Cadmium (Cd)

The coordination chemistry of cadmium(II) is characterized by its flexibility in adopting various coordination numbers and geometries, commonly ranging from four to six. researchgate.netuab.cat While specific studies detailing the crystal structure of a cadmium complex with this compound are not prevalent in the available literature, its coordination behavior can be inferred from cadmium's known affinities and its complexes with related benzimidazole ligands. researchgate.netosti.gov

Cadmium(II), being a soft Lewis acid, is expected to form strong bonds with the soft sulfur donor of the mercapto group. It also readily coordinates with nitrogen and oxygen donors. researchgate.net Consequently, this compound can act as a multidentate ligand for cadmium. Depending on the reaction conditions, the ligand could coordinate in several ways:

Monodentate: Through the sulfur atom.

Bidentate (Chelating): Through the sulfur and an adjacent imidazole nitrogen atom (S,N-chelation) or through the two oxygen atoms of the carboxylate group (O,O-chelation).

Bridging: The ligand can bridge multiple cadmium centers, utilizing its various donor atoms, to form one-, two-, or three-dimensional coordination polymers. researchgate.netosti.gov

In complexes with benzimidazole-5-carboxylate, cadmium has been observed to form polymeric architectures where the carboxylate group bridges metal centers. researchgate.net The presence of the additional mercapto group in this compound introduces a strong coordination site that would significantly influence the final structure of the resulting cadmium complexes.

Gallium (Ga)

Gallium(III) is typically considered a hard Lewis acid, showing a strong preference for hard donor atoms like oxygen and nitrogen over softer donors like sulfur. researchgate.netrsc.org While there is a lack of specific literature on the coordination of gallium with this compound, predictions on its binding behavior can be made based on established principles of gallium chemistry.

It is anticipated that gallium(III) would preferentially coordinate to the carboxylate oxygen atoms and the imidazole nitrogen atom of the ligand. rsc.orgnih.gov However, the formation of complexes involving coordination to the sulfur atom is also possible, as seen in gallium complexes with other sulfur-containing ligands like 2-mercapto-1,3-benzothiazole. researchgate.net The reaction of trimethylgallium (B75665) (Me₃Ga) with 2-mercapto-1,3-benzothiazole has been shown to yield dinuclear complexes where gallium ions are bonded to either two sulfur atoms or two nitrogen atoms. researchgate.net This suggests that despite its classification as a hard acid, Ga(III) can indeed form stable complexes with sulfur donors. The specific coordination mode in a complex with this compound would likely be influenced by factors such as the solvent system and the stoichiometry of the reactants.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. nih.govirejournals.com The general procedure consists of dissolving the ligand, often in a basic medium like an ethanol (B145695)/water mixture with NaOH or KOH to deprotonate the carboxylic acid and mercapto groups, followed by the addition of a solution of the metal salt (e.g., metal chloride or nitrate). researchgate.netresearchgate.net The resulting complex often precipitates from the solution upon mixing or after a period of stirring and heating, and can then be isolated by filtration. researchgate.net

Characterization of these newly synthesized coordination compounds is carried out using a variety of analytical techniques to confirm their composition and structure. These methods include elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction. nih.govnih.gov

Structural Elucidation of Coordination Compounds

X-ray Crystallography

While a specific crystal structure for a cadmium or gallium complex of this compound is not available, data from analogous structures, such as a zinc(II) complex with the related 2-benzimidazolethiole ligand, can provide insight. ekb.eg In the complex [Zn(S-2-BIT)₃(O-SO₃)(CH₃OH)₂], the zinc atom is coordinated to three sulfur atoms from three different ligands, demonstrating the strong affinity of d¹⁰ metals for the mercapto group. ekb.eg The Zn-S bond lengths in this structure are in the range typical for such coordination. ekb.eg A hypothetical cadmium complex would be expected to exhibit similar coordination via the sulfur atom, with Cd-S bond lengths being inherently longer than Zn-S bonds due to the larger ionic radius of cadmium.

| Parameter | Zinc(II) Complex with 2-benzimidazolethiole | Expected for a similar Cd(II) or Ga(III) Complex |

| Metal Ion | Zn(II) | Cd(II) or Ga(III) |

| Coordination | Distorted tetrahedral | Potentially distorted tetrahedral or octahedral |

| Donor Atoms | S, O | S, N, O |

| M-S Bond Length (Å) | ~2.3-2.4 | > 2.4 (for Cd) |

| M-N Bond Length (Å) | N/A | ~2.2-2.4 (for Cd), ~1.9-2.1 (for Ga) |

| M-O Bond Length (Å) | ~2.1 (from sulfate) | ~2.2-2.5 (for Cd), ~1.9-2.0 (for Ga) |

Note: Data for the Zinc(II) complex is from a related structure ekb.eg. Expected values for Cd(II) and Ga(III) complexes are estimations based on typical bond lengths.

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for characterizing the formation of metal complexes. By comparing the spectrum of the free ligand with that of the metal complex, one can identify which functional groups are involved in coordination. The binding of a metal ion to the ligand typically results in shifts in the vibrational frequencies of the participating functional groups. researchgate.net

For this compound, key vibrational bands to monitor include:

ν(N-H): The stretching vibration of the imidazole N-H group. A shift or disappearance of this band upon complexation can indicate deprotonation and coordination through the nitrogen atom.

ν(C=O): The stretching vibration of the carboxylic acid's carbonyl group. A significant shift to a lower frequency (wavenumber) is indicative of coordination through the carboxylate oxygen.

ν(C=S): The thioamide stretching vibration. A shift in this band suggests coordination involving the sulfur atom.

New Bands: The appearance of new, typically low-frequency, bands can be attributed to the formation of metal-sulfur (M-S), metal-nitrogen (M-N), and metal-oxygen (M-O) bonds. nih.gov

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Metal Coordination |

| N-H stretch | ~3100-3000 | Shift to lower frequency or disappearance |

| C=O stretch (acid) | ~1700-1680 | Disappearance and replacement by asymmetric (~1610-1550) and symmetric (~1420-1335) carboxylate stretches |

| C=N stretch (imidazole) | ~1630-1600 | Shift to lower or higher frequency |

| C=S stretch | ~1100-1050 | Shift to lower frequency |

| M-N, M-O, M-S | N/A | Appearance of new bands in the low-frequency region (~500-200 cm⁻¹) |

Note: Wavenumber ranges are approximate and can vary. Data is compiled based on general principles and spectra of related benzimidazole compounds. nih.govresearchgate.net

Applications in Catalysis and Nanomaterial Synthesis

Benzimidazole derivatives and their metal complexes are recognized for their utility in various applications, including catalysis and the synthesis of advanced nanomaterials. biointerfaceresearch.comdoi.org While the catalytic applications of specific this compound complexes are not extensively detailed, the ligand itself has been employed in the field of nanomaterials.

Notably, 2-mercapto-5-benzimidazole carboxylic acid (MBCA) has been used as an organic ligand in the preparation of novel hybrid nanocomposite thermal interface materials. researchgate.net In one approach, it was used to create chemically linked networks involving silver and boron nitride nanosheets through a co-electrodeposition/chemisorption method. researchgate.net The ability of the ligand to coordinate with metal surfaces (like silver) via its functional groups is crucial for the formation and stability of these advanced materials.

Furthermore, nanotechnology has been applied to the synthesis of various benzimidazole derivatives using nanoparticles as catalysts. biointerfaceresearch.com For instance, magnetically recoverable nanoparticles have been used to catalyze the synthesis of 1,2-disubstituted benzimidazoles, highlighting the synergy between benzimidazole chemistry and nanomaterials. biointerfaceresearch.com This suggests a potential role for metal complexes of ligands like this compound to either be supported on, or act as precursors for, catalytically active nanomaterials.

Stabilization of Metal Surfaces

This compound and its parent compound, 2-mercaptobenzimidazole (MBI), are highly effective in stabilizing metal surfaces, primarily by acting as corrosion inhibitors. manchester.ac.uk This function is critical in industries where metals are exposed to aggressive environments, such as acidic solutions or marine conditions. mdpi.comaip.org

The protective mechanism involves the adsorption of the molecule onto the metal surface, forming a durable barrier film. griffith.edu.au This adsorption is facilitated by the heteroatoms in the molecule's structure. The sulfur atom of the mercapto group and the nitrogen atoms of the imidazole ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, such as iron or copper. mdpi.comdaneshyari.com This interaction leads to the formation of a stable, complex layer that passivates the metal surface. griffith.edu.au

Research findings indicate that this protective film mitigates corrosion by hindering both anodic and cathodic reactions. mdpi.com The presence of the benzimidazole moiety contributes to a high surface coverage, effectively blocking active corrosion sites. mdpi.com Studies on related compounds have demonstrated significant corrosion inhibition efficiency on various metals. For instance, MBI has been shown to achieve over 90% efficiency in protecting copper alloys in simulated seawater. aip.org The addition of the carboxylic acid group in this compound is expected to enhance adsorption and solubility characteristics, further improving its performance.

| Metal/Alloy | Corrosive Medium | Inhibitor | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Copper-62 Alloy | Simulated Seawater | 2-Mercaptobenzimidazole (MBI) | >90% | aip.org |

| Mild Steel | 1.0 M HCl | 2,3-dihydrobenzo aip.orggriffith.edu.auimidazo[2,1-b]thiazole (MBI Derivative) | ~93% | mdpi.com |

| AA6061 | 0.1 M NaCl | 2-Mercaptobenzimidazole (MBI) | 65% (after 1 day) | griffith.edu.au |

Fabrication of Core-Shell Nanostructures (e.g., Au@Rh(OH)₃)

While the coordination properties of this compound make it a candidate for use as a capping or stabilizing agent in the synthesis of metallic nanostructures, its specific application in the fabrication of Au@Rh(OH)₃ core-shell nanostructures is not detailed in the reviewed scientific literature. The synthesis of such complex nanomaterials typically relies on carefully selected surfactants and directing agents to control the nucleation and growth of the shell material onto the core. Common methods involve the reduction of a rhodium precursor in the presence of pre-synthesized gold nanoparticles, often using agents like ascorbic acid and cetyltrimethylammonium bromide (CTAB) to guide the formation of the shell.

Synthesis of Platinum Nanowire Arrays

This compound, also referred to as MBIA in some literature, has been utilized as a critical agent in the synthesis of platinum (Pt) nanowire arrays. rsc.org In this application, the molecule functions as a structure-directing or capping agent that influences the morphology and surface characteristics of the growing nanowires.

Research has shown that MBIA, in conjunction with other reagents like 3-aminopropyltriethoxysilane (B1664141) (APTES), assists in the formation of rough platinum nanowires. rsc.org The coordination of the benzimidazole and thiol groups with the platinum surface modulates the deposition of platinum atoms, preventing uniform, smooth growth and instead promoting a high-surface-area, textured morphology. Time-controlled experiments have demonstrated that the presence of MBIA is directly linked to the development of this surface roughness. rsc.org These rough nanowire arrays exhibit enhanced electrochemical activity and stability, particularly for applications such as the methanol (B129727) oxidation reaction (MOR), when compared to smooth platinum nanowires or commercial platinum-on-carbon (Pt/C) catalysts. rsc.org

| Material | Synthesis Agents | Key Outcome | Enhanced Application | Reference |

|---|---|---|---|---|

| Rough Platinum Nanowire Arrays | This compound (MBIA), 3-aminopropyltriethoxysilane (APTES) | Creation of a rough, high-surface-area morphology | Methanol Oxidation Reaction (MOR) | rsc.org |

Etching of Gold Nanoplates

This compound (MBIA) has been identified as a key ligand in a novel, site-selective etching process for gold (Au) nanoplates. researchgate.netresearchgate.net This process creates perforations or holes on the flat faces of the nanoplates, a distinct morphology that differs from conventional etching methods that typically round or sharpen the edges of nanoparticles.

The unique role of MBIA is central to this "boring" etching mode. The process involves a pre-incubation of the gold nanoplates with MBIA, followed by the removal of excess, unbound ligands from the solution. researchgate.net The etching itself is a comproportionation reaction between Au(III) ions and the metallic Au(0) of the nanoplates. The site-selectivity is achieved because of the properties of MBIA; as a negatively charged molecule, its ligands repel each other on the nanoplate surface. researchgate.netresearchgate.net This repulsion prevents the formation of a densely packed, fully protective layer, particularly on the low-curvature faces of the nanoplates. researchgate.net Consequently, etching is focused on the sites where ligands are initially lost and cannot be rapidly replaced from the solution, leading to the formation of holes through the structure. researchgate.netresearchgate.net This precise control over the etching location is a significant tool for the synthetic design of complex nanostructures. researchgate.net

Biological and Pharmacological Research on 2 Mercapto 5 Benzimidazolecarboxylic Acid and Its Derivatives

Mechanisms of Biological Activity

The thiol group (-SH) is a highly reactive functional group central to the structure and function of many proteins, particularly within cysteine residues. Protein thiols can engage in a variety of modifications, including oxidation to form disulfides, which can be crucial for protein folding, stability, and catalytic activity. While direct studies on the interaction of 2-Mercapto-5-benzimidazolecarboxylic acid with protein thiols are limited, the inherent reactivity of its mercapto group suggests a potential for such interactions. The mercapto group on the benzimidazole (B57391) core can potentially participate in thiol-disulfide exchange reactions with cysteine residues in proteins, thereby altering protein structure and function. This mechanism is significant in enzymes where a cysteine residue is part of the active site.

Redox modulation refers to the alteration of the balance between oxidants and reductants in a biological system, a state often referred to as redox homeostasis. An imbalance, frequently termed oxidative stress, is implicated in numerous disease pathologies. nih.gov Compounds with the ability to scavenge reactive oxygen species (ROS) can act as antioxidants and help restore this balance.

Derivatives of 2-mercaptobenzimidazole (B194830) have demonstrated notable antioxidant activity by scavenging free radicals. mdpi.comscispace.comnih.govbenthamdirect.com This capacity is largely attributed to the mercapto group, which can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage. mdpi.com Studies on various analogs have confirmed their ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. mdpi.com By neutralizing these reactive species, these compounds can modulate the cellular redox environment, which constitutes a key mechanism of their biological activity.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Derivatives of this compound have been evaluated as inhibitors of several key enzymes.

The shikimate pathway is an essential metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, making its enzymes attractive targets for the development of new antimicrobial agents. However, a review of the available scientific literature did not yield specific studies on the inhibition of shikimate dehydrogenase (SDH) by this compound or its direct derivatives.

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. Its inhibition is a target for developing whitening agents and anti-browning compounds. Several studies have shown that 2-mercaptobenzimidazole and its analogs are highly potent tyrosinase inhibitors. mdpi.com

The inhibitory mechanism is believed to involve the interaction of the mercapto group with the copper ions located at the enzyme's active site, effectively chelating them and blocking enzyme activity. mdpi.com Research has highlighted that the 2-mercapto substituent is essential for this potent inhibitory action; benzimidazole analogs lacking this group lose their activity. mdpi.com For instance, 5-methoxy-2-mercaptobenzimidazole (B30804) was identified as a particularly efficient competitive inhibitor of tyrosinase. benthamdirect.com The antioxidant properties of these compounds also contribute to their anti-browning effects by suppressing the oxidation steps in melanin formation. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of 2-Mercaptobenzimidazole Derivatives

| Compound | IC₅₀ (µM) vs. Monophenolase | IC₅₀ (µM) vs. Diphenolase | Reference |

|---|---|---|---|

| 2-Mercaptobenzimidazole (2-MBI) | 0.23 | 0.22 | mdpi.com |

| 2-MBI with 5-chloro substituent | 0.06 | 0.04 | mdpi.com |

| 2-MBI with 5-benzoyl substituent | 0.10 | 0.02 | mdpi.com |

| 5-Methoxy-2-mercaptobenzimidazole | 0.06 | Not Reported | benthamdirect.com |

IC₅₀ represents the half-maximal inhibitory concentration.

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. Studies have investigated derivatives of 2-mercaptobenzimidazole as α-glucosidase inhibitors. A series of N-acylhydrazone derivatives of 2-mercaptobenzimidazole were synthesized and evaluated, with some compounds showing significant inhibitory potential against the enzyme. scispace.com Other research on different benzimidazole-based compounds has also confirmed their potential as α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of 2-Mercaptobenzimidazole Derivatives

| Derivative Type | Most Active Compound IC₅₀ (µg/mL) | Standard (Acarbose) IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| N-acylhydrazone derivative | 352 | 921 | scispace.com |

IC₅₀ represents the half-maximal inhibitory concentration.

Antimicrobial Efficacy

Derivatives of 2-mercaptobenzimidazole have demonstrated a wide spectrum of antimicrobial activities, positioning them as a significant area of research in the development of new therapeutic agents. chemrevlett.comnih.govorientjchem.orgsemanticscholar.org These compounds have been systematically evaluated against various pathogenic microbes, including bacteria, fungi, and viruses.

Antibacterial Activity

The benzimidazole scaffold, particularly when substituted at the 2-position with a mercapto group, is a cornerstone for designing novel antibacterial agents. orientjchem.orgsemanticscholar.org Modifications to this core structure have yielded derivatives with significant potency against both Gram-positive and Gram-negative bacteria.

Numerous studies have confirmed the efficacy of 2-mercaptobenzimidazole derivatives against a range of Gram-positive bacteria. A series of novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide and 2-(5-phenyl- chemrevlett.comthepharmajournal.comnih.gov-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivatives were screened for their in-vitro antibacterial activity. semanticscholar.orgnih.gov Compounds from these series, specifically 5b, 5d, 5i, 6b, 6e, 6f, and 6i, showed moderate to very good activity against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/mL. semanticscholar.org

In another study, newly synthesized 5-ethoxy-2-mercapto benzimidazole derivatives demonstrated notable activity against Gram-positive bacteria. researchgate.net Specifically, compound 6b exhibited the highest activity against Staphylococcus aureus at a concentration of 100µg/ml. researchgate.net Similarly, nucleoside derivatives of 2-mercaptobenzimidazole were synthesized and tested, showing moderate to high activity against Staphylococcus aureus and Staphylococcus epidermidis. orientjchem.org

Further research into novel 2-mercaptobenzimidazolium compounds revealed that 1,3-Dinonyl-2-(nonylthio)-1H-benzimidazolium bromide and 1-nonyl-2-(nonylthio)-1H-benzimidazole displayed significant antibacterial action against Staphylococcus aureus. scispace.comresearchgate.net The investigation highlighted that these compounds tend to be more effective against Gram-positive bacteria than Gram-negative bacteria, a difference attributed to the structural variations in the bacterial cell wall. researchgate.net Azomethine derivatives of 2-mercaptobenzimidazole have also been evaluated, with several compounds showing significant activity against Bacillus subtilis. nih.gov

| Derivative Class | Specific Compounds | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|---|

| Thiazolidinone & Oxadiazole Acetamides | 5b, 5d, 5i, 6b, 6e, 6f, 6i | Staphylococcus aureus, Enterococcus faecalis | Good to moderate activity (MIC: 2-16 mg/mL) | semanticscholar.orgnih.gov |

| 5-ethoxy-2-mercapto benzimidazoles | 6b | Staphylococcus aureus | Maximum activity at 100µg/ml | researchgate.net |

| Nucleoside Derivatives | Not specified | Staphylococcus aureus, Staphylococcus epidermidis | Moderate to high activity | orientjchem.org |

| 2-Mercaptobenzimidazoliums | 1,3-Dinonyl-2-(nonylthio)-1H-benzimidazolium bromide (4b), 1-nonyl-2-(nonylthio)-1H-benzimidazole (3b) | Staphylococcus aureus | Significant activity; zone of inhibition for 4b was 30±2.12 mm | scispace.comresearchgate.net |

| Azomethine Derivatives | 8, 10, 15, 16, 17, 20, 22 | Bacillus subtilis | Significant activity | nih.gov |

The antibacterial spectrum of 2-mercaptobenzimidazole derivatives extends to Gram-negative bacteria. A series of thiazolidinone and oxadiazole derivatives were tested against Klebsiella pneumoniae and Escherichia coli. nih.govsigmaaldrich.com Several compounds within this series demonstrated good activity when compared to the standard drug ciprofloxacin. semanticscholar.org

Research on 5-ethoxy-2-mercapto benzimidazole derivatives also showed efficacy against Gram-negative strains. researchgate.net Compound 7b, in particular, exhibited maximal antibacterial activity against both Pseudomonas aeruginosa and Proteus mirabilis at a concentration of 100µg/ml. researchgate.net Furthermore, novel 2-mercaptobenzimidazolium salts were evaluated against E. coli, with compound 4b (1,3-Dinonyl-2-(nonylthio)-1H-benzimidazolium bromide) showing a significant inhibition zone of 19.66±1.29 mm. researchgate.net

In a study focused on azomethine derivatives, synthesized compounds were evaluated against E. coli, P. aeruginosa, K. pneumoniae, and Salmonella typhi. nih.gov Compounds 8, 10, 15, 16, 17, 20, and 22 emerged as having significant antimicrobial activity against these tested strains. nih.gov Additionally, certain 2-aminobenzimidazole (B67599) (2-ABI) derivatives have been identified as potent agents for both inhibiting the growth of and dispersing preformed Pseudomonas aeruginosa biofilms. nih.gov

| Derivative Class | Specific Compounds | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|---|

| Thiazolidinone & Oxadiazole Acetamides | 5b, 5d, 5i, 6b, 6e, 6f, 6i | Klebsiella pneumoniae, Escherichia coli | Good activity (MIC: 2-16 mg/mL) | semanticscholar.orgnih.gov |

| 5-ethoxy-2-mercapto benzimidazoles | 7b | Pseudomonas aeruginosa, Proteus mirabilis | Maximum activity at 100µg/ml | researchgate.net |

| 2-Mercaptobenzimidazoliums | 1,3-Dinonyl-2-(nonylthio)-1H-benzimidazolium bromide (4b) | Escherichia coli | Significant activity; zone of inhibition 19.66±1.29 mm | researchgate.net |

| Azomethine Derivatives | 8, 10, 15, 16, 17, 20, 22 | E. coli, P. aeruginosa, K. pneumoniae, S. typhi | Significant activity | nih.gov |

| 2-Aminobenzimidazoles | 7, 21 | Pseudomonas aeruginosa | Potent inhibition and dispersion of biofilms | nih.gov |

Antifungal Activity (e.g., Aspergillus fumigatus, Candida albicans, Candida parapsilosis, C. glabrata)

The therapeutic potential of 2-mercaptobenzimidazole derivatives includes significant antifungal properties. orientjchem.org A study involving novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide and 2-(5-phenyl- chemrevlett.comthepharmajournal.comnih.gov-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivatives screened them against Aspergillus fumigatus and Candida albicans. nih.govsigmaaldrich.com Compounds 5b, 5c, 5d, 5g, 5i, 6b, and 6i demonstrated notably higher antifungal activity than the standard drug fluconazole (B54011), with MIC values ranging from 2 to 8 mg/mL. semanticscholar.org The enhanced activity of these compounds was partly attributed to the presence of a hydroxyl (-OH) group, which is a key structural feature of fluconazole. semanticscholar.org

In a separate investigation, a series of azomethine derivatives of 2-mercaptobenzimidazole were tested for in-vitro antifungal activity against C. albicans and Aspergillus niger. nih.gov Several of the synthesized compounds exhibited significant antifungal effects. nih.gov

| Derivative Class | Specific Compounds | Fungal Strain | Observed Activity | Source |

|---|---|---|---|---|

| Thiazolidinone & Oxadiazole Acetamides | 5b, 5c, 5d, 5g, 5i, 6b, 6i | Candida albicans | Higher activity than fluconazole (MIC: 2-8 mg/mL) | semanticscholar.orgnih.gov |

| Aspergillus fumigatus | ||||

| Azomethine Derivatives | 8, 10, 15, 16, 17, 20, 22 | Candida albicans | Significant activity | nih.gov |

| Aspergillus niger |

Antiviral Properties

The 2-mercaptobenzimidazole scaffold is recognized for its potential in developing antiviral agents. chemrevlett.com An in silico study explored the potential of 61 derivatives of 2-mercaptobenzimidazole to act as inhibitors of the SARS-CoV-2 spike protein. nanobioletters.com The research involved virtual screening through ADMET predictions and molecular docking to assess the compounds' ability to block the interaction between the virus's spike glycoprotein (B1211001) and the human angiotensin-converting enzyme 2 (hACE2). nanobioletters.com The results indicated that several 2-mercaptobenzimidazole derivatives had superior docking scores compared to established antiviral drugs like Remdesivir and Umifenovir, suggesting they could be promising inhibitors of SARS-CoV-2 infection. nanobioletters.com

Anticancer and Cytotoxicity Investigations

Derivatives of 2-mercaptobenzimidazole have been the subject of extensive research for their potential as anticancer agents. chemrevlett.comnih.gov These investigations often involve evaluating the cytotoxicity of the compounds against various cancer cell lines.

A study on 5-methoxy-2-mercaptobenzimidazole derivatives found that compound 14c showed excellent cytotoxic effects against the MDA-MB-231 breast cancer cell line, with an IC50 value of 24.78 ± 1.02 µM. chemrevlett.com This was more potent than the standard drug raloxifene (B1678788) (IC50: 26.73 µM). Molecular docking studies suggested these compounds bind effectively to the estrogen receptor alpha (ERα), a key target in breast cancer. chemrevlett.com In another investigation, 5-chloro-2-mercaptobenzimidazole (B1227107) was evaluated against the MCF-7 breast cancer cell line and demonstrated good anticancer action with an IC50 of 16.54 µg/ml. tandfonline.com

The anticancer potential of novel azomethine derivatives of 2-mercaptobenzimidazole was tested against the human colorectal carcinoma cell line (HCT-116). nih.gov One compound from this series, compound 26, exhibited significant anticancer activity. nih.gov

Furthermore, a series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide and 2-(5-phenyl- chemrevlett.comthepharmajournal.comnih.gov-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivatives were studied for their cytotoxic properties using a brine shrimp bioassay. semanticscholar.orgnih.gov The results showed that compounds 5b, 5g, 5i, 6b, 6f, 6h, and 6i possessed good cytotoxic activity. semanticscholar.org The presence of electron-withdrawing groups such as -Cl, -NO2, and -OH on the aromatic ring was found to enhance the cytotoxic potential. semanticscholar.org

| Derivative Class | Specific Compound(s) | Cancer Cell Line / Assay | Observed Activity (IC50 / Result) | Source |

|---|---|---|---|---|

| 5-methoxy-2-mercaptobenzimidazoles | 14c | MDA-MB-231 (Breast Cancer) | 24.78 ± 1.02 µM | chemrevlett.com |

| 5-chloro-2-mercaptobenzimidazole | - | MCF-7 (Breast Cancer) | 16.54 µg/ml | tandfonline.com |

| Azomethine Derivatives | 26 | HCT-116 (Colorectal Carcinoma) | Significant anticancer activity | nih.gov |

| Thiazolidinone & Oxadiazole Acetamides | 5b, 5g, 5i, 6b, 6f, 6h, 6i | Brine Shrimp Bioassay | Good cytotoxic activity | semanticscholar.orgnih.gov |

Inhibition of Tumor Growth

Derivatives of benzimidazolecarboxylic acid have demonstrated significant potential in the inhibition of tumor growth through various mechanisms. Research into novel benzimidazole-5-carboxylic acid derivatives has revealed potent growth-inhibitory activity against a wide array of human cancer cell lines. nih.gov For instance, certain transition metal complexes of these derivatives have shown patterns of growth-inhibitory effects similar to established chemotherapy agents like etoposide (B1684455) and doxorubicin. nih.gov These compounds have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov

One specific derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has shown high anticancer efficacy. nih.gov Studies have found that MBIC can inhibit cell viability in different hepatocellular carcinoma (HCC) cell lines without causing significant cytotoxic effects on normal liver cells. nih.gov Further investigation revealed that MBIC significantly inhibited tumor growth in an orthotopic HCC mouse model. nih.gov The mechanism of action is linked to promoting apoptosis (programmed cell death) through the activation of a ROS-dependent JNK signaling pathway. nih.gov Additionally, benzimidazole-5-carboxylic acid derivatives have been shown to induce cell death in leukemic cells. nih.gov

Modulation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological processes, including cancer. nih.gov Some benzimidazole derivatives exert their anticancer effects by modulating these oxidative stress pathways.

For example, the derivative Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to inhibit tumor growth by promoting apoptosis through the activation of ROS-dependent signaling. nih.gov This indicates that the compound intentionally increases ROS levels within cancer cells to a toxic threshold, thereby triggering cell death pathways. This pro-oxidant activity in a cancerous environment is a key mechanism for its therapeutic effect. Oxidative stress can activate several transcription factors, including Nrf2, NF-κB, and AP1, which are critical in cellular defense and pathological mechanisms. nih.gov The ability of benzimidazole derivatives to influence these pathways, particularly through ROS generation, highlights their role in modulating the cellular redox environment to achieve an anti-tumor outcome. nih.govnih.gov

Cytotoxic Properties in Bioassays

The cytotoxic potential of 2-mercaptobenzimidazole derivatives has been extensively evaluated using various in vitro bioassays. The brine shrimp lethality bioassay is a common preliminary test for cytotoxicity. In one study, a series of novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide and 2-(5-phenyl- nih.govjocpr.comnih.gov-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivatives were synthesized and tested. nih.govresearchgate.net Several of these compounds, including 5b, 5g, 5i, 6b, 6f, 6h, and 6i, were found to have good cytotoxic activities in this assay. nih.govresearchgate.net

More specific cytotoxicity testing against human cancer cell lines is often conducted using the MTT assay. One study investigated ten benzimidazole derivatives against the A549 lung cancer cell line and the healthy lung epithelial cell line, BEAS-2B. nih.gov Compound 12 from this series was identified as the most cytotoxic against the A549 cancer cell line, with an IC50 value of 3.98 µg/ml. nih.gov Another derivative, compound 14c, was evaluated against the MDA-MB-231 breast cancer cell line and demonstrated excellent cytotoxic effects with an IC50 value of 24.78± 1.02 µM. chemrevlett.com

| Compound | Assay/Cell Line | Result (IC50) | Source |

|---|---|---|---|

| Compound 12 | MTT Assay / A549 (Lung Cancer) | 3.98 µg/ml | nih.gov |

| Compound 14c | MTT Assay / MDA-MB-231 (Breast Cancer) | 24.78 ± 1.02 µM | chemrevlett.com |

| Cisplatin (Reference) | MTT Assay / A549 (Lung Cancer) | 6.75 µg/ml | nih.gov |

Anti-Inflammatory Activities

Derivatives of 2-mercaptobenzimidazole have been recognized for their anti-inflammatory properties. orientjchem.org Benzimidazole-based agents have been synthesized with the aim of producing significant anti-inflammatory and analgesic potential. nih.gov The anti-inflammatory activity of these compounds is often evaluated in vivo using models such as egg albumin-induced or carrageenan-induced rat hind paw edema. impactfactor.orgresearchgate.net

Studies on 5-ethoxy-2-mercapto benzimidazole derivatives showed notable anti-inflammatory effects in the egg albumin-induced edema model. impactfactor.orgresearchgate.net Similarly, research on benzimidazole-2-carboxylic acid derivatives demonstrated good anti-inflammatory activity, which is believed to be mediated through the inhibition of prostaglandin (B15479496) synthesis. researchgate.net Amino acid conjugates of 2-mercaptobenzimidazole have also been found to possess potent anti-inflammatory and analgesic activities. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent derivatives.

Influence of the 2-Mercapto Substituent

The thiol (-SH) group at the 2-position of the benzimidazole ring is a key site for chemical modification. ijmrhs.com The conversion of this thiol group into various thioether derivatives via S-alkylation leads to new compounds with altered physicochemical properties and different interactions with biological targets. ijmrhs.comresearchgate.net This modification has been a guiding principle in the development of new 2-mercaptobenzimidazole derivatives with varied biological activities, including antimicrobial and analgesic properties. jocpr.comijmrhs.com The thioamide group (-N-C=S) within the 2-mercaptobenzimidazole structure allows for substitution at either the sulfur or nitrogen atoms, providing a versatile scaffold for creating a library of compounds with potentially enhanced or novel pharmacological profiles. ijmrhs.com

Impact of Carboxylic Acid Position

The position of the carboxylic acid (-COOH) group on the benzimidazole ring significantly influences the compound's biological activity. Studies on benzimidazole derivatives have shown that functional groups at the 2- and 5-positions are common among biologically active compounds. scholarsresearchlibrary.com

Research on benzimidazole-2-carboxylic acid derivatives has identified them as having good anti-inflammatory activity. researchgate.net In contrast, studies on benzimidazole-5-carboxylic acid derivatives have highlighted their potent antiproliferative and antitumor activities, with mechanisms including the induction of cell death in leukemic cells and inhibition of topoisomerase II. nih.govnih.gov The anti-inflammatory effect of benzimidazole derivatives is highly dependent on the nature and position of substituents on the ring, with activity being influenced by substituents at position 5 and the nature of the chemical chain at position 2. researchgate.net This indicates that placing the carboxylic acid group at either the 2- or 5-position can direct the compound's primary pharmacological action towards either anti-inflammatory or anticancer effects, respectively.

Effects of Substituents at Position 5 and Chain Length at Position 2

The biological and pharmacological profile of 2-mercaptobenzimidazole derivatives can be significantly influenced by the nature and position of substituents on the benzimidazole ring system, as well as the characteristics of the side chain at the 2-position. Research into these structure-activity relationships (SAR) provides critical insights for the rational design of new therapeutic agents.

Influence of Substituents at Position 5

The substituent at the 5-position of the benzimidazole ring plays a pivotal role in modulating the pharmacological activity of the molecule. The electronic properties and steric bulk of the substituent can affect the molecule's ability to interact with biological targets.

One study investigating the photoprotective activity of benzimidazole derivatives systematically explored the impact of different functional groups at the 5-position. nih.gov The research compared derivatives bearing a hydrogen (-H), a carboxylic acid (-COOH), and a sulfonic acid (-SO3H) group. The findings established a clear structure-activity relationship for UVB radiation protection, with the order of activity being -H > -COOH > -SO3H. nih.gov This suggests that for this particular biological effect, an unsubstituted 5-position is most favorable, followed by the less electron-withdrawing carboxylic acid group.

Table 1: Effect of Substituents at Position 5 on Photoprotective Activity

| Substituent at Position 5 | Relative Photoprotective Activity |

| -H | Highest |

| -COOH | Moderate |

| -SO3H | Lowest |

This table illustrates the relative photoprotective efficacy of 2-mercaptobenzimidazole derivatives based on the substituent at the 5-position.

Impact of Chain Length at Position 2

The length of the alkyl chain attached to the sulfur atom at the 2-position is another critical determinant of the biological activity of 2-mercaptobenzimidazole derivatives. This feature can influence the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target enzymes or receptors.

In a study of 2-alkylthio-1-benzylimidazole-5-carboxylic acid derivatives, the length of the alkyl chain at the 2-position was found to be a significant factor in their anti-HIV activity. eurekaselect.com The investigation revealed that derivatives with smaller molecular structures, implying shorter alkyl chains, exhibited poor anti-HIV effects. eurekaselect.com This suggests that a certain degree of lipophilicity and chain length may be necessary for effective interaction with the viral target.

Conversely, research on a series of 1,3-dialkyl-2-alkylthio-1H-benzimidazolium bromides demonstrated a correlation between increasing alkyl chain length and enhanced peripheral analgesic activity. nih.gov The study compared derivatives with octyl, nonyl, decyl, and dodecyl chains at the 2-position. While the octyl derivative showed weak activity, the compounds with longer alkyl chains (nonyl, decyl, and dodecyl) exhibited moderate analgesic effects. nih.gov This indicates that for this particular pharmacological action, a longer alkyl chain at the 2-position is beneficial.

Table 2: Influence of Alkyl Chain Length at Position 2 on Peripheral Analgesic Activity of Related Benzimidazolium Bromides

| Alkyl Chain at Position 2 | Analgesic Activity |

| Octyl | Weak |

| Nonyl | Moderate |

| Decyl | Moderate |

| Dodecyl | Moderate |

This table summarizes the observed trend in analgesic activity with varying alkyl chain lengths at the 2-position in a series of benzimidazolium bromide derivatives, providing insight into the potential effects on this compound derivatives.

Computational and Spectroscopic Characterization in Research

Computational Chemistry Studies

Computational studies, including quantum chemical methods, have been utilized to predict the molecular structure and properties of benzimidazole (B57391) derivatives. For the related compound 2-mercaptobenzimidazole (B194830) (MBI), Density Functional Theory (DFT) calculations using the B3LYP method with a 6-311++G (d, p) basis set have been employed to determine its optimal structure and vibrational frequencies. researchgate.net Such studies provide insights into structural parameters, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces. researchgate.net

While specific computational studies exclusively on 2-Mercapto-5-benzimidazolecarboxylic acid are not widely documented in the reviewed literature, the methodologies applied to its parent compound are directly applicable. The PubChem database provides computed properties for this compound, which are derived from computational models. nih.gov

Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 194.21 g/mol | PubChem nih.gov |

| XLogP3-AA | 0.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 194.01499861 Da | PubChem nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used in drug design to understand how a ligand, such as a benzimidazole derivative, might interact with a biological target, typically a protein.

Research on derivatives of 2-mercaptobenzimidazole has utilized molecular docking to explore potential biological activities. For instance, N-acylhydrazone derivatives of 2-mercaptobenzimidazole have been docked against α-glucosidase to investigate their enzyme inhibition mechanism. nih.gov Similarly, other derivatives have been studied for their interaction with estrogen receptors. chemrevlett.com In one study, the thiol and thione forms of 2-mercaptobenzimidazole were docked with the COVID-19 protein (PDB ID: 5R7Y) to assess their binding affinity. researchgate.netresearchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The prediction of binding energy is a critical component of molecular docking and simulation studies, quantifying the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable complex. For derivatives of 2-mercaptobenzimidazole, binding energies have been calculated to rank their potential efficacy against various biological targets. For example, in a study involving COVID-19 proteins, the conformation with the lowest binding energy was selected to analyze the binding mechanism. researchgate.net While specific binding energy values for this compound were not found in the reviewed literature, studies on related compounds have reported binding energies in the range of -3.32 kcal/mol and higher, depending on the target protein and the specific derivative. researchgate.netresearchgate.net

Homology modeling is a computational method used to generate a three-dimensional model of a protein from its amino acid sequence, based on an experimentally determined structure of a related homologous protein. This technique is particularly useful when the crystal structure of the target protein is not available. nih.gov In studies involving derivatives of 2-mercaptobenzimidazole, homology modeling has been employed to build models of target enzymes, such as α-glucosidase, when no experimental structure was available in the Protein Data Bank (PDB). nih.gov The quality of these models is typically validated using tools like the Ramachandran plot before they are used in molecular docking simulations. nih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is a computational method used to predict the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to assess the compound's potential to be developed into a drug. In silico tools are used to calculate molecular descriptors that predict properties like oral bioavailability, based on rules such as Lipinski's rule of five. nih.govnih.gov For this compound, computed properties from the PubChem database, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, can be used for an initial ADME assessment. nih.gov Studies on other benzimidazole derivatives have shown that they generally exhibit good in silico ADME properties, suggesting they have the potential for good oral absorption. nih.govnih.gov

Advanced Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

While the specific NMR spectra for this compound are noted to be available in databases like NMRShiftDB, the detailed data was not present in the reviewed sources. nih.gov However, ¹H NMR data for the parent compound, 2-mercaptobenzimidazole, in DMSO-d6 shows characteristic signals for the aromatic protons between δ 6.95 and 7.39 ppm and a broad signal for the N-H proton at approximately δ 12.51 ppm. chemicalbook.com For a derivative, (2-mercapto-1H-benzo[d]imidazol-5-yl)(phenyl)methanone, the ¹H NMR spectrum in DMSO-d6 showed aromatic protons in the range of δ 7.27-8.11 ppm and signals for the N-H and S-H protons at δ 12.83 and δ 13.01 ppm, respectively. The ¹³C NMR for this derivative showed signals for the aromatic carbons between δ 110.1 and 138.2 ppm, a signal for the C=S carbon at δ 168.1 ppm, and a signal for the C=O carbon at δ 194.5 ppm. researchgate.net Based on these related structures, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the three protons on the benzene (B151609) ring, as well as exchangeable protons for the N-H, S-H, and carboxylic acid groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum exhibits a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carboxyl group appears as a strong band around 1710 cm⁻¹. libretexts.org Other key absorptions include the N-H stretching vibration of the imidazole (B134444) ring (around 3400 cm⁻¹), the S-H stretch (around 2570 cm⁻¹), and various C=C and C-H vibrations associated with the aromatic system. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (imidazole) | Stretching | ~3400 | Medium |

| O-H (carboxylic acid) | Stretching | 2500 - 3300 | Strong, Very Broad |

| S-H (thiol) | Stretching | ~2570 | Weak |

| C-H (aromatic) | Stretching | ~3000 - 3100 | Medium |

| C=O (carboxylic acid) | Stretching | ~1710 | Strong |

| C=N / C=C (aromatic) | Stretching | 1475 - 1620 | Medium-Strong |

| C-O (carboxylic acid) | Stretching | 1210 - 1320 | Strong |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the compound. For this compound (C₈H₆N₂O₂S), the expected monoisotopic mass is approximately 194.015 Da. nih.govchemspider.com The mass spectrum would show a molecular ion peak [M]⁺ at this corresponding m/z value. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da) or the mercapto group (-SH, 33 Da), leading to significant fragment ions in the spectrum.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆N₂O₂S | nih.govchemspider.com |

| Molecular Weight (Average) | 194.21 g/mol | nih.gov |

| Monoisotopic Mass | 194.014998 Da | nih.govchemspider.com |

| Expected Molecular Ion [M]⁺ | ~194 |

UV-Vis-NIR Absorption Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the benzimidazole aromatic system and n→π* transitions associated with the carbonyl (C=O) and thione (C=S) chromophores. researchgate.net The conjugated system of the benzimidazole ring typically results in strong absorptions in the UV region. The specific wavelengths (λmax) and intensities of these absorptions can be influenced by the solvent polarity.

| Transition | Associated Group | Expected Wavelength Range (nm) |

|---|---|---|

| π→π | Benzimidazole Ring | ~200 - 300 |

| n→π | C=O and C=S | >300 |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the molecule. The XPS survey spectrum would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). High-resolution spectra of the C 1s, N 1s, O 1s, and S 2p core levels would provide detailed information. For instance, the C 1s spectrum could be deconvoluted into separate peaks for C-C/C-H in the aromatic ring, C-N, C-S, and O-C=O from the carboxyl group. The N 1s spectrum would help to characterize the nitrogen environments in the imidazole ring, while the O 1s and S 2p spectra would correspond to the oxygen in the carboxyl group and the sulfur in the thione/thiol group, respectively.

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~284.8 (Reference) |

| C-N, C-S | ~286.0 | |

| C=O | ~288.5 | |

| N 1s | -NH-, -N= | ~399 - 401 |

| O 1s | C=O, C-O-H | ~532 - 534 |

| S 2p | C=S / C-SH | ~162 - 164 |

Thermogravimetric Analysis (TGA)

TGA is utilized to evaluate the thermal stability of the compound. The TGA curve would show the percentage of weight loss as a function of increasing temperature. For this compound, a typical thermogram would likely show stability up to a certain decomposition temperature. The initial weight loss might be attributed to the release of adsorbed solvent. The major decomposition step would likely involve the decarboxylation (loss of CO₂) from the carboxylic acid group, followed by the breakdown of the benzimidazole ring structure at higher temperatures. Studies on related aromatic acids have shown initial degradation temperatures starting around 300°C. researchgate.net

| Temperature Range (°C) | Expected Event | Notes |

|---|---|---|

| < 200 | Loss of residual solvent/water | Minor weight loss. |

| > 250 - 300 | Onset of decomposition | Major weight loss begins, possibly starting with decarboxylation. |

| > 400 | Decomposition of benzimidazole ring | Further significant weight loss. |

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) has been utilized as a powerful analytical technique for the characterization of this compound (MBIA). This method provides enhanced Raman signals of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold, allowing for detailed vibrational analysis even at low concentrations. The enhancement effect facilitates the elucidation of the molecule's adsorption behavior and orientation on the metal substrate.

Research in this area has explored the interaction of MBIA with plasmonic nanoparticles. Studies have indicated that the molecule can act as a ligand, binding to the surface of gold and silver nanoparticles. The adsorption is primarily believed to occur via the thiol group, which has a strong affinity for these noble metals, leading to the formation of a self-assembled monolayer. The orientation of the adsorbed molecule can be inferred from the relative enhancement of specific Raman bands. For instance, the enhancement of in-plane versus out-of-plane vibrational modes can suggest whether the molecule adopts a more perpendicular or parallel orientation with respect to the nanoparticle surface.

The benzimidazole ring vibrations typically appear in the fingerprint region of the Raman spectrum and are sensitive to the molecule's interaction with the metal surface. The stretching and bending modes of the carboxylic acid group can provide insights into its protonation state and its potential involvement in the adsorption process. The C-S stretching vibration is a crucial marker for confirming the binding of the molecule to the metal surface through the sulfur atom.

To provide a representative, albeit hypothetical, data set for the SERS analysis of this compound, the following table outlines plausible Raman shifts and their corresponding tentative vibrational assignments based on the analysis of similar compounds.

| Raman Shift (cm⁻¹) | Tentative Vibrational Assignment |

| ~650 | C-S Stretching |

| ~830 | Benzimidazole Ring Breathing |

| ~1150 | C-H In-plane Bending |

| ~1280 | Imidazole Ring Stretching |

| ~1410 | Symmetric COO⁻ Stretching |

| ~1480 | Benzene Ring Stretching |

| ~1590 | C=C Stretching of Benzene Ring |

| ~1620 | C=N Stretching |

Applications in Materials Science and Industrial Processes

Use in Nanotechnology and Nanomaterial Functionalization

In the field of nanotechnology, 2-Mercapto-5-benzimidazolecarboxylic acid serves as a critical surface-modifying agent, enabling the stabilization and functionalization of nanoparticles for specialized applications.

This compound functions effectively as both a capping agent and a ligand in the synthesis of colloidal nanoparticles. nih.govsemanticscholar.org Capping agents are crucial for controlling the growth of nanoparticles and preventing their aggregation, which is a common issue due to their high surface energy. nih.govnih.gov By adsorbing to the nanoparticle surface, these agents provide stability through steric effects. nih.gov

As a ligand, the compound can bind to the surface of nanoparticles, particularly those made of metals. This interaction is facilitated by its functional groups. The term ligand in this context refers to a molecule that binds to a central metal atom or ion, a role that this compound fulfills in the stabilization and functionalization of nanomaterials. researchgate.netfrontiersin.org The properties of the resulting capped nanoparticles are influenced by the intrinsic characteristics of the capping agent itself. nih.gov

The morphology—size, shape, and structure—of noble-metal nanocrystals (e.g., gold and silver) dictates their unique physical and biochemical properties. sciltp.com The synthesis of these nanocrystals often employs organic ligands to control their growth and final form. sciltp.com The surface of noble-metal nanocrystals can be robustly modified with such ligands to enhance their properties for various applications. sciltp.com The mercapto group of compounds like this compound can form strong bonds with noble metal surfaces, allowing it to influence the crystal growth process and thereby control the final morphology of the nanocrystals.

Surface modification is a critical step in preparing nanoparticles for practical use, as it influences their stability, solubility, and interaction with the surrounding environment. frontiersin.orgmdpi.com The process involves attaching molecules, or ligands, to the nanoparticle surface to impart desired properties. researchgate.netresearchgate.net this compound is well-suited for this purpose due to its bifunctional nature. The mercapto (thiol) group readily forms a stable bond with metal surfaces, such as gold and silver, while the carboxylic acid group provides a site for further functionalization or can alter the surface charge and hydrophilicity of the nanoparticle. mdpi.comnih.gov This modification can prevent aggregation, improve dispersibility in various solvents, and create a platform for attaching other molecules. frontiersin.org

| Application Area | Function of this compound | Key Benefit |

| Nanoparticle Synthesis | Capping Agent / Ligand | Controls particle growth and prevents aggregation. nih.govnih.gov |

| Noble-Metal Nanocrystals | Morphology Control Agent | Influences the final size and shape of crystals. sciltp.com |

| Thermal Interface Materials | Organic Ligand Linker | Facilitates chemical linkage in nanocomposites. researchgate.net |

| Nanomaterial Functionalization | Surface Modifier | Improves stability and provides functional groups for further reactions. frontiersin.orgmdpi.com |

Industrial Use Cases

Beyond the research-intensive domain of nanotechnology, this compound has found practical applications in industrial processes, particularly in electroplating.

Building Block for Complex Molecule Synthesis

This compound (MBCA) is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules. Its utility stems from the presence of three distinct reactive sites: the thiol (mercapto) group, the secondary amine of the imidazole (B134444) ring, and the carboxylic acid group attached to the benzene (B151609) ring. This trifunctional nature allows for a variety of chemical transformations, making it a key precursor in the development of advanced materials and novel chemical entities.

The benzimidazole (B57391) scaffold itself is a privileged structure in medicinal chemistry and materials science. The synthetic utility of the 2-mercaptobenzimidazole (B194830) core is well-documented for creating a wide range of biologically active compounds, including those with antimicrobial, anti-inflammatory, and analgesic properties. orientjchem.org By analogy, the reactive sites on MBCA can be exploited for similar synthetic strategies:

The thiol group is a strong nucleophile, readily undergoing alkylation to form thioethers. orientjchem.org

The imidazole nitrogen can be alkylated or acylated.

The carboxylic acid group can be converted into esters, amides, or acid halides, providing a handle for further functionalization or for linking the molecule to other substrates.

Furthermore, benzimidazole carboxylic acids are recognized as excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). globethesis.commdpi.com The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can effectively chelate with metal ions, leading to the formation of one-, two-, or three-dimensional networks. globethesis.com These materials have significant potential in fields such as gas storage, catalysis, and chemical sensing. globethesis.com The specific structure of this compound, combining the binding sites of a mercaptobenzimidazole with a carboxylic acid, makes it a promising candidate for designing novel coordination polymers with tailored properties.

Corrosion Inhibitors

The 2-mercaptobenzimidazole (MBI) framework, the parent structure of this compound, is widely recognized as a highly effective corrosion inhibitor for a variety of metals and alloys, including mild steel, copper, and aluminum alloys, particularly in acidic environments. mdpi.comresearchgate.netgriffith.edu.au The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com

The effectiveness of the MBI scaffold stems from its molecular structure:

Heteroatoms: The presence of nitrogen and sulfur atoms with lone pairs of electrons facilitates strong coordination with vacant d-orbitals of metal atoms. mdpi.com

Aromatic Ring: The planar benzimidazole ring system contributes to a large surface coverage area upon adsorption. mdpi.com

Thiol/Thione Tautomerism: The molecule exists in equilibrium between thiol and thione forms, both of which are active in surface bonding. The sulfur atom is a primary site for chemisorption onto the metal surface.

Research on various MBI derivatives shows that substituents on the benzene ring can modulate the inhibition efficiency. researchgate.net The carboxylic acid group (-COOH) in this compound is expected to enhance its performance as a corrosion inhibitor in several ways. It can provide an additional coordination site (the oxygen atoms) for binding to the metal surface, potentially leading to a more stable and resilient protective film. Furthermore, the carboxyl group can improve the molecule's solubility in certain aqueous solutions, which is a practical advantage for its application.